molecular formula C8H11NO2S B13613727 Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate

Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate

Cat. No.: B13613727
M. Wt: 185.25 g/mol
InChI Key: ICZLQFFVNWMLLA-UHFFFAOYSA-N
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Description

Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate is a thiophene derivative with the molecular formula C7H9NO2S. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its unique structure, which includes a thiophene ring substituted with a methylamino group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate, often involves heterocyclization reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some thiophene-based drugs act as enzyme inhibitors or receptor agonists/antagonists .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 5-(methylaminomethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-9-5-6-3-4-7(12-6)8(10)11-2/h3-4,9H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZLQFFVNWMLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(S1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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